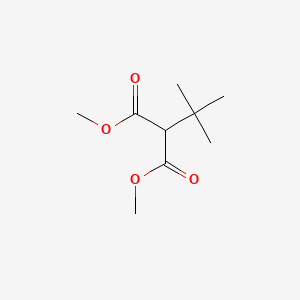

Dimethyl-2-(tert-Butyl)malonat

Übersicht

Beschreibung

Dimethyl 2-(tert-butyl)malonate, also known as Di-tert-butyl malonate, is a diester derivative of malonic acid . It has a molecular weight of 216.27 and a linear formula of (CH3)3COCOCH2COOC(CH3)3 . It is commonly used in organic synthesis .

Synthesis Analysis

Di-tert-butyl malonate can be synthesized via direct esterification of methanol with malonic acid under azeotropic conditions . It can also be produced via the alkylation of enolate ions . The α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under phase-transfer catalytic conditions successfully produced corresponding α-methyl-α-alkylmalonates .Molecular Structure Analysis

The molecular structure of Di-tert-butyl malonate consists of 11 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The InChI key is CLPHAYNBNTVRDI-UHFFFAOYSA-N .Chemical Reactions Analysis

Di-tert-butyl malonate is involved in various chemical reactions. For instance, it was used in the total synthesis of (+/−)-actinophyllic acid . It was also employed as a precursor for metal-organic chemical vapor deposition of HfO2 and ZrO2 thin films . Additionally, it can undergo transesterification .Physical and Chemical Properties Analysis

Di-tert-butyl malonate is a liquid at room temperature . It has a refractive index of 1.418 (lit.) , a boiling point of 110-111 °C/22 mmHg (lit.) , and a density of 0.966 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthese der Actinophyllsäure

Dimethyl-2-(tert-Butyl)malonat wurde in der Totalsynthese von (+/−)-Actinophyllsäure verwendet . Actinophyllsäure ist ein Naturstoff mit potentiellen biologischen Aktivitäten.

Vorläufer für metallorganische chemische Gasphasenabscheidung

Diese Verbindung wurde als Vorläufer für die metallorganische chemische Gasphasenabscheidung (MOCVD) von HfO2- und ZrO2-Dünnschichten verwendet . Diese Dünnschichten finden Anwendung in der Mikroelektronik und in Schutzschichten.

Organische Synthese

This compound ist ein nützliches Reagenz für die organische Synthese . Es kann verwendet werden, um die Malonat-Einheit in ein Molekül einzuführen, das dann weitere Reaktionen eingehen kann.

Herstellung von polar-ester-funktionalisierten aliphatischen Polysulfonen

tert-Butyl-Ethyl-Malonat, eine verwandte Verbindung, wird bei der Herstellung von polar-ester-funktionalisierten aliphatischen Polysulfonen verwendet . Dies deutet darauf hin, dass this compound möglicherweise in ähnlicher Weise verwendet werden könnte.

Wirkmechanismus

Target of Action

Dimethyl 2-(tert-butyl)malonate primarily targets the enolate ions in organic compounds . The enolate ions are nucleophilic and can react with various electrophiles, making them a key target for Dimethyl 2-(tert-butyl)malonate .

Mode of Action

Dimethyl 2-(tert-butyl)malonate interacts with its targets through a process known as alkylation . During this reaction, an α-hydrogen in the target molecule is replaced with an alkyl group, forming a new carbon-carbon bond . This interaction results in significant changes in the structure of the target molecule .

Biochemical Pathways

The primary biochemical pathway affected by Dimethyl 2-(tert-butyl)malonate is the malonic ester synthesis . This pathway involves the formation of carboxylic acids via the alkylation of enolate ions . The downstream effects of this pathway include the preparation of various fine chemicals, including pharmaceuticals, pesticides, dyes, and fragrances .

Pharmacokinetics

It’s known that the compound has a density of 0966 g/mL at 25 °C , which may influence its bioavailability.

Result of Action

The molecular and cellular effects of Dimethyl 2-(tert-butyl)malonate’s action primarily involve the formation of new carbon-carbon bonds in target molecules . This can lead to significant structural changes in these molecules, enabling the synthesis of a wide variety of fine chemicals .

Safety and Hazards

Di-tert-butyl malonate is classified as a combustible liquid . It should be kept away from heat, sparks, and flames . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, or if ingested or inhaled, medical attention should be sought .

Relevant Papers Several papers have been published on the topic of Di-tert-butyl malonate. For instance, a paper titled “Recent advances in the transesterification of β-keto esters” discusses the use of Di-tert-butyl malonate in the transesterification process . Another paper titled “Three-Component Reaction of Dimethyl Malonate with αβ-Acetylenic …” discusses the reaction of Dimethyl Malonate with αβ-Acetylenic .

Biochemische Analyse

Biochemical Properties

Dimethyl 2-(tert-butyl)malonate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating the formation of carbon-carbon bonds through alkylation and acylation reactions. One of the key enzymes it interacts with is succinate dehydrogenase, where it acts as an inhibitor. This interaction is crucial in regulating the tricarboxylic acid cycle and controlling the production of reactive oxygen species . Additionally, dimethyl 2-(tert-butyl)malonate is involved in the synthesis of malonic ester derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .

Cellular Effects

Dimethyl 2-(tert-butyl)malonate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the activity of succinate dehydrogenase, leading to a decrease in mitochondrial reactive oxygen species production . This inhibition can protect cells from ischemia-reperfusion injury by reducing oxidative stress. Furthermore, dimethyl 2-(tert-butyl)malonate affects gene expression by altering the transcriptional activity of genes involved in metabolic pathways . These cellular effects highlight the compound’s potential therapeutic applications in conditions related to oxidative stress and metabolic disorders.

Molecular Mechanism

The molecular mechanism of dimethyl 2-(tert-butyl)malonate involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle . By binding to the active site of the enzyme, dimethyl 2-(tert-butyl)malonate prevents the oxidation of succinate to fumarate, thereby reducing the production of reactive oxygen species. This inhibition also leads to a decrease in the overall metabolic flux through the tricarboxylic acid cycle . Additionally, dimethyl 2-(tert-butyl)malonate can undergo hydrolysis to release malonic acid, which further contributes to its inhibitory effects on metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dimethyl 2-(tert-butyl)malonate can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water or acidic conditions . This hydrolysis results in the formation of malonic acid and tert-butanol, which can influence the compound’s activity and interactions with biomolecules. Long-term studies have shown that dimethyl 2-(tert-butyl)malonate can maintain its inhibitory effects on succinate dehydrogenase over extended periods, although its potency may decrease due to gradual degradation . These temporal effects are important considerations for its use in biochemical and pharmacological research.

Dosage Effects in Animal Models

The effects of dimethyl 2-(tert-butyl)malonate vary with different dosages in animal models. At low doses, the compound effectively inhibits succinate dehydrogenase and reduces oxidative stress without causing significant toxicity . At higher doses, dimethyl 2-(tert-butyl)malonate can exhibit toxic effects, including mitochondrial dysfunction and cell death . These adverse effects are likely due to excessive inhibition of metabolic pathways and the accumulation of reactive oxygen species. Therefore, careful dosage optimization is essential to achieve the desired therapeutic effects while minimizing toxicity in animal models.

Metabolic Pathways

Dimethyl 2-(tert-butyl)malonate is involved in several metabolic pathways, primarily through its interaction with succinate dehydrogenase . By inhibiting this enzyme, the compound disrupts the tricarboxylic acid cycle and reduces the production of reactive oxygen species. Additionally, dimethyl 2-(tert-butyl)malonate can be metabolized to malonic acid, which further inhibits metabolic pathways by acting as a competitive inhibitor of succinate . This dual mechanism of action highlights the compound’s potential as a therapeutic agent for conditions related to oxidative stress and metabolic dysregulation.

Transport and Distribution

Within cells and tissues, dimethyl 2-(tert-butyl)malonate is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, dimethyl 2-(tert-butyl)malonate can localize to various subcellular compartments, including mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The distribution and localization of the compound are critical factors that influence its efficacy and therapeutic potential.

Subcellular Localization

Dimethyl 2-(tert-butyl)malonate exhibits specific subcellular localization, primarily targeting mitochondria . This localization is facilitated by its interaction with mitochondrial transporters and binding proteins, which direct the compound to the mitochondrial matrix. Within the mitochondria, dimethyl 2-(tert-butyl)malonate inhibits succinate dehydrogenase, leading to a reduction in reactive oxygen species production and modulation of metabolic pathways . The subcellular localization of the compound is essential for its biochemical activity and therapeutic effects.

Eigenschaften

IUPAC Name |

dimethyl 2-tert-butylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-9(2,3)6(7(10)12-4)8(11)13-5/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBANUQSDPDUGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40544170 | |

| Record name | Dimethyl tert-butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39520-25-7 | |

| Record name | 1,3-Dimethyl 2-(1,1-dimethylethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39520-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl tert-butylpropanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40544170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL 2-(TERT-BUTYL)MALONATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Benzyl(ethyl)amino]-2-methylbenzaldehyde](/img/structure/B1590707.png)